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1-(4-Chloro-3-

methylphenyl)hexan-1-one

CAS No.: 1352232-01-9

Cat. No.: B7973238

Get Quote

An In-Depth Technical Guide to 1-(4-Chloro-3-methylphenyl)hexan-1-one

Abstract
This technical guide provides a comprehensive scientific overview of 1-(4-Chloro-3-
methylphenyl)hexan-1-one, a substituted aromatic ketone. The document delineates its

molecular structure, physicochemical properties, and a detailed methodology for its synthesis

via Friedel-Crafts acylation. Furthermore, it outlines the analytical techniques essential for its

structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers,

chemists, and professionals in drug development, offering insights into the compound's

synthesis, characterization, and potential significance as a chemical intermediate.

Introduction to Substituted Aryl Ketones
Aryl ketones, and specifically substituted acetophenone derivatives, represent a cornerstone

class of compounds in organic chemistry.[1] Their structural motif, featuring a carbonyl group

bonded to an aromatic ring, serves as a versatile scaffold in numerous applications, from
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industrial solvents to high-value pharmaceutical intermediates.[2] The reactivity of both the

carbonyl group and the aromatic ring allows for a wide array of chemical transformations,

making them ideal starting materials for the synthesis of more complex molecules.[2] The

introduction of various substituents onto the aromatic ring can significantly alter the molecule's

electronic properties, reactivity, and biological activity, creating a diverse chemical space for

exploration in medicinal chemistry and materials science.[1][3]

1-(4-Chloro-3-methylphenyl)hexan-1-one is a specific example of this class, featuring a

dichlorinated and methylated phenyl ring attached to a six-carbon acyl chain. The precise

arrangement of these functional groups dictates its chemical behavior and potential utility as a

building block in the synthesis of novel compounds.

Molecular Structure and Physicochemical
Properties
Chemical Structure Elucidation
The structure of 1-(4-Chloro-3-methylphenyl)hexan-1-one is defined by a hexanoyl group

attached to the C1 position of a 4-chloro-3-methylbenzene ring.

IUPAC Name: 1-(4-Chloro-3-methylphenyl)hexan-1-one

Molecular Formula: C₁₃H₁₇ClO

Molecular Weight: 224.72 g/mol

Caption: 2D Chemical Structure of 1-(4-Chloro-3-methylphenyl)hexan-1-one.

Physicochemical Data Summary
The following table summarizes key computed and experimental properties for this compound

and related structures.
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Property Value Source

Molecular Formula C₁₃H₁₇ClO -

Molecular Weight 224.72 g/mol -

CAS Number
Not explicitly found; similar

compounds exist.
[4][5]

Appearance

Expected to be a colorless to

pale yellow liquid or low-

melting solid.

General knowledge

Predicted XlogP ~4.5-5.0
Based on similar structures[6]

[7]

Synthesis Methodology: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing 1-(4-Chloro-3-
methylphenyl)hexan-1-one is the Friedel-Crafts acylation of 4-chloro-3-methyltoluene with

hexanoyl chloride.[8]

Mechanistic Overview
This reaction is a classic electrophilic aromatic substitution.[9] The mechanism proceeds via

three primary steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride

(AlCl₃), coordinates to the chlorine atom of hexanoyl chloride. This polarization facilitates the

cleavage of the C-Cl bond, generating a highly electrophilic, resonance-stabilized acylium

ion.[9]

Electrophilic Attack: The electron-rich aromatic ring of 4-chloro-3-methyltoluene acts as a

nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation

intermediate known as a sigma complex, temporarily disrupting the ring's aromaticity.[9][10]

The substitution is directed to the position para to the methyl group and ortho to the chloro

group, which is sterically favored and electronically activated by the methyl group.
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Deprotonation and Regeneration: A weak base (such as AlCl₄⁻) removes a proton from the

carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final

ketone product. This process also regenerates the AlCl₃ catalyst.[9]
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Reactants:
4-Chloro-3-methyltoluene

+ Hexanoyl Chloride

Step 1: Formation of Electrophile

Step 2: Nucleophilic Attack

Lewis Acid Catalyst
(Anhydrous AlCl₃)

Resonance-Stabilized
Acylium Ion [C₅H₁₁CO]⁺

Sigma Complex Intermediate
(Carbocation)

Step 3: Deprotonation

Final Product:
1-(4-Chloro-3-methylphenyl)hexan-1-one

Aqueous Workup
(HCl/Ice)

Quenches reaction

Click to download full resolution via product page

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.
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Detailed Experimental Protocol
This protocol is adapted from standard Friedel-Crafts acylation procedures.[10]

Materials:

4-Chloro-3-methyltoluene

Hexanoyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM, anhydrous)

Concentrated Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Ice

Procedure:

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The

system should be maintained under an inert nitrogen atmosphere throughout the reaction.

Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous

DCM. Cool the resulting suspension to 0°C in an ice/water bath.

Addition of Acyl Chloride: Add hexanoyl chloride (1.0 equivalent) dissolved in a small volume

of anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃

suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly.

The formation of the acyl chloride-AlCl₃ complex is exothermic.[10]

Addition of Arene: After the initial addition is complete, add 4-chloro-3-methyltoluene (1.0

equivalent), dissolved in anhydrous DCM, to the dropping funnel. Add this solution dropwise
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to the reaction mixture over 30 minutes at 0°C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's

progress using Thin Layer Chromatography (TLC).

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of

crushed ice and concentrated HCl.[10] This step quenches the reaction and hydrolyzes the

aluminum complexes.

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract

the aqueous layer twice with DCM.

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃

solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove

the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel to yield the pure 1-(4-Chloro-3-methylphenyl)hexan-1-one.

Analytical Characterization and Spectral Data
Structural confirmation of the synthesized product is achieved through a combination of

spectroscopic methods.[3]

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and

connectivity of hydrogen atoms in the molecule.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.8-7.9 d 1H
Aromatic H

(ortho to C=O)

Deshielded by

the adjacent

carbonyl group.

~7.5 dd 1H
Aromatic H (para

to C=O)

Influenced by

both chloro and

acyl groups.

~7.4 d 1H
Aromatic H

(meta to C=O)

Standard

aromatic region.

~2.9 t 2H -CO-CH₂-

α-protons,

deshielded by

the carbonyl

group.

~2.4 s 3H Ar-CH₃

Standard

benzylic methyl

shift.

~1.7 quintet 2H -CH₂-CH₂-CH₂-
β-protons on the

alkyl chain.

~1.3 m 4H -(CH₂)₂-CH₃

γ and δ protons

on the alkyl

chain.

~0.9 t 3H -CH₂-CH₃

Terminal,

shielded methyl

group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

~199 C=O (Ketone)

~138 Aromatic C-Cl

~137 Aromatic C-CH₃

~135 Aromatic C-CO

~132 Aromatic CH

~130 Aromatic CH

~127 Aromatic CH

~38 -CO-CH₂-

~31 Alkyl -CH₂-

~24 Alkyl -CH₂-

~22 Alkyl -CH₂-

~20 Ar-CH₃

~14 -CH₂-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Bond Functional Group

~3100-3000 C-H stretch Aromatic

~2960-2850 C-H stretch Aliphatic

~1690 C=O stretch Aryl Ketone

~1600, ~1475 C=C stretch Aromatic Ring

~1100-1000 C-Cl stretch Aryl Halide
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Molecular Ion (M⁺): A prominent peak is expected at m/z 224, corresponding to the

molecular weight. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2

peaks in an approximate 3:1 ratio) would be a key identifier.

Key Fragmentation: The most significant fragmentation would be the α-cleavage (McLafferty

rearrangement is also possible), leading to a fragment at m/z 169, corresponding to the

[Cl(CH₃)C₆H₃CO]⁺ ion. Another major fragment would be observed at m/z 153, resulting

from the loss of the entire hexanoyl group.

Applications and Research Significance
While specific applications for 1-(4-Chloro-3-methylphenyl)hexan-1-one are not widely

documented, its structure suggests significant potential as a chemical intermediate. Substituted

aryl ketones are precursors in the synthesis of a wide range of biologically active molecules,

including chalcones, flavones, and various heterocyclic compounds with potential antimicrobial,

anti-inflammatory, or herbicidal properties.[2][3][11] This compound can serve as a valuable

starting material for:

Drug Discovery: As a scaffold for building more complex molecules to be tested for various

pharmacological activities.

Agrochemical Research: As a precursor for novel herbicides or pesticides.[2]

Materials Science: For the synthesis of specialty polymers or photoactive materials.[12]

Conclusion
1-(4-Chloro-3-methylphenyl)hexan-1-one is a substituted aryl ketone whose chemical identity

can be unambiguously determined through a combination of its synthesis via Friedel-Crafts

acylation and its characterization by modern spectroscopic techniques. The detailed protocols

and expected analytical data provided in this guide offer a robust framework for its preparation

and validation. Its structural features make it a promising intermediate for further chemical
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exploration in diverse fields, particularly in the development of new pharmaceuticals and

agrochemicals.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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